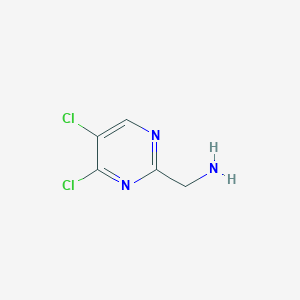C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine
CAS No.:
Cat. No.: VC13763568
Molecular Formula: C5H5Cl2N3
Molecular Weight: 178.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C5H5Cl2N3 |
|---|---|
| Molecular Weight | 178.02 g/mol |
| IUPAC Name | (4,5-dichloropyrimidin-2-yl)methanamine |
| Standard InChI | InChI=1S/C5H5Cl2N3/c6-3-2-9-4(1-8)10-5(3)7/h2H,1,8H2 |
| Standard InChI Key | FWNWIAJBABEEMI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=N1)CN)Cl)Cl |
| Canonical SMILES | C1=C(C(=NC(=N1)CN)Cl)Cl |
Introduction
Chemical Structure and Nomenclature
The molecular formula of C-(4,5-Dichloro-pyrimidin-2-yl)-methylamine is C₅H₆Cl₂N₃, with a molecular weight of 179.03 g/mol. Its structure consists of a pyrimidine core (a six-membered aromatic ring with two nitrogen atoms at the 1- and 3-positions) substituted as follows:
-
Chlorine atoms at positions 4 and 5.
-
A methylamino group (-NH-CH₃) at position 2.
The IUPAC name 2-(methylamino)-4,5-dichloropyrimidine unambiguously defines the substituent positions. The SMILES notation for this compound is ClC1=C(Cl)N=C(NC)C=N1, reflecting the connectivity and stereoelectronic arrangement .
Physicochemical Properties
Although experimental data specific to 2-(methylamino)-4,5-dichloropyrimidine are scarce, properties can be extrapolated from the closely related 4,6-dichloro-2-methylpyrimidin-5-amine (CAS 39906-04-2) :
| Property | Value (4,6-Dichloro Analog) | Estimated Value (4,5-Dichloro Target) |
|---|---|---|
| Molecular Weight | 178.02 g/mol | 179.03 g/mol |
| Boiling Point | Not available | ~250–300°C (decomposes) |
| Log P (octanol-water) | 1.55 (consensus) | ~1.6–1.8 |
| Solubility in Water | 0.505 mg/mL | 0.4–0.6 mg/mL |
| pKa (amino group) | ~4.5–5.0 | Similar range |
Key Notes:
-
The log P value suggests moderate lipophilicity, favoring membrane permeability .
-
Aqueous solubility is limited due to the aromatic ring and halogen substituents, necessitating organic solvents (e.g., DMSO, ethanol) for laboratory handling .
-
The methylamino group contributes to basicity, with protonation likely occurring under acidic conditions.
Synthesis and Reaction Pathways
Nucleophilic Aromatic Substitution (SNAr)
The primary route to synthesize halogenated pyrimidines involves SNAr reactions. For example, 4,6-dichloro-2-methylpyrimidin-5-amine is synthesized by aminating 4,6-dichloro-2-methyl-5-nitropyrimidine under high-pressure ammonia in isopropanol at 150°C . Adapting this method for the 4,5-dichloro target would require:
-
Starting Material: 4,5-Dichloro-2-methylpyrimidine (hypothetical precursor).
-
Amination: Reaction with methylamine or a protected methylamine source under controlled conditions.
-
Purification: Crystallization or chromatography to isolate the product.
A patent describing the synthesis of trans-(4-{4-[2-(4-amino-cyclohexyl)-ethyl]-piperazin-1-yl}-5,6-dichloro-pyrimidin-2-yl)-methylamine highlights the use of microwave-assisted amination and Pd-catalyzed coupling for introducing amino groups to dichloropyrimidines . Such methods could be modified for the 4,5-dichloro isomer.
Experimental Optimization
Key parameters for successful synthesis include:
-
Solvent: Polar aprotic solvents (e.g., DMF, isopropanol) to stabilize transition states .
-
Catalysts: Lewis acids (e.g., CuCN) or bases (e.g., K₂CO₃) to enhance reactivity .
Applications in Pharmaceutical Chemistry
Antibiotic and Antiviral Agents
Halogenated pyrimidines are key intermediates in antibiotics and antivirals due to their ability to mimic nucleic acid bases. For instance, the 4,6-dichloro analog is tagged for use in antibiotic research , suggesting that the 4,5-dichloro derivative could exhibit similar bioactivity.
Kinase Inhibitors
Pyrimidine derivatives are prominent in kinase inhibitor design. The patent literature describes dichloropyrimidine-methylamine compounds as intermediates for tyrosine kinase inhibitors, which target cancer pathways. The methylamino group may enhance binding affinity to ATP pockets in kinases.
Fluorescent Probes
The electron-withdrawing chlorine atoms and amino group make this compound a candidate for fluorescent labeling. Pyrimidine-based probes are used in cellular imaging and drug tracking .
Future Directions
-
Synthetic Studies: Develop optimized routes for 4,5-dichloro isomers using microwave or flow chemistry.
-
Biological Screening: Evaluate antimicrobial and anticancer activity in vitro.
-
Computational Modeling: Predict pharmacokinetic properties (e.g., bioavailability, BBB permeability) using QSAR models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume